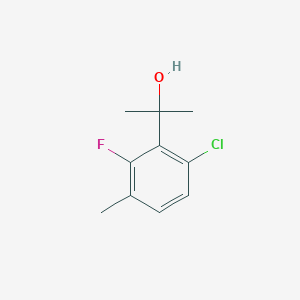

2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol

Description

2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is a tertiary alcohol featuring a substituted phenyl ring with three distinct substituents: a chlorine atom at position 6, a fluorine atom at position 2, and a methyl group at position 3. The propan-2-ol moiety is attached to the aromatic ring at position 1, forming a sterically hindered structure (Figure 1).

The synthesis of such compounds typically involves lithiation or halogen-lithium exchange reactions, followed by quenching with ketones or electrophiles. For example, lithiation of fluorinated benzenes at low temperatures (-78°C) in solvents like THF/hexane has been employed to generate intermediates for analogous structures .

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO/c1-6-4-5-7(11)8(9(6)12)10(2,3)13/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSUWXNOAKOSKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(C)(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol typically involves the reaction of 6-chloro-2-fluoro-3-methylbenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as catalytic hydrogenation. This process involves the use of a metal catalyst, such as palladium on carbon, to facilitate the reduction of the aldehyde group under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-one or 2-(6-Chloro-2-fluoro-3-methylphenyl)propanoic acid.

Reduction: Formation of 2-(6-Chloro-2-fluoro-3-methylphenyl)propane.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Halogen Substitution at Position 6

Replacing chlorine with bromine in 2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol increases the atomic radius (Br: 1.85 Å vs. However, the larger size may reduce solubility in polar solvents . Conversely, chlorine’s higher electronegativity (3.0 vs. Br: 2.8) could strengthen dipole interactions in the target compound.

Substituent Effects at Position 3

The iodine-substituted analog (2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol) introduces significant steric bulk and electron-withdrawing effects compared to the methyl group in the target compound. Iodine’s polarizability may increase lipophilicity (LogP ~3.5 vs. ~2.8 for methyl), impacting membrane permeability .

Aromatic System Modifications

Reproxalap replaces the benzene ring with a quinoline system, introducing a planar, π-conjugated structure. The amino group at position 3 enhances hydrogen-bonding capacity, which may explain its reported activity as a reactive aldehyde scavenger in ocular diseases . In contrast, the target compound’s simpler aromatic system likely prioritizes steric and electronic modulation over extended conjugation.

Functional Group Positioning

2-(2,3-Difluorophenyl)propan-2-ol lacks the chlorine and methyl groups, resulting in reduced steric hindrance and distinct electronic properties.

Research Implications

The substituent patterns in this compound balance steric bulk (methyl), electronegativity (Cl, F), and lipophilicity, making it a versatile scaffold for further derivatization. Comparisons with analogs highlight the critical role of halogen and alkyl group positioning in tuning physicochemical and biological properties.

Biological Activity

2-(6-Chloro-2-fluoro-3-methylphenyl)propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

The chemical structure of this compound includes a hydrophobic aromatic ring and a hydrophilic hydroxyl group, which suggests interesting interactions within biological systems. The compound is synthesized primarily through the reduction of 6-chloro-2-fluoro-3-methylbenzaldehyde, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to bind to various molecular targets within cells. This binding modulates the activity of enzymes and receptors, leading to altered cellular responses. For instance, its interaction with COX enzymes may be responsible for its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action for this compound:

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using an agar diffusion method. Results showed inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced edema compared to control groups. This study highlighted its potential for therapeutic use in treating inflammatory conditions .

Comparison of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Antimicrobial | Agar diffusion test | Significant inhibition against tested strains |

| Anti-inflammatory | Carrageenan-induced edema model | Reduced paw swelling compared to control |

| Cytotoxicity | MTT assay on HeLa cells | IC50 values indicate moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.